Retinal

Description

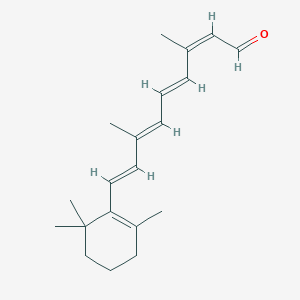

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,15H,7,10,14H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYCYZXNIZJOKI-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=O)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025998 | |

| Record name | Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

116-31-4, 472-86-6, 514-85-2 | |

| Record name | Retinal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=626581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 13-cis-Retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | retinal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20811 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Retinal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal, 13-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal, 9-cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.760 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETINAL, ALL-TRANS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR725D715M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

63 °C | |

| Record name | Retinal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001358 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of Retinal in the Visual Cycle: A Technical Guide for Vision Researchers

Abstract

The ability of vertebrates to perceive light is fundamentally dependent on a continuous and efficient biochemical process known as the visual cycle. At the heart of this intricate pathway lies retinal, the aldehyde form of vitamin A, which serves as the light-absorbing chromophore. This technical guide provides an in-depth exploration of the multifaceted role of this compound in the visual cycle, designed for researchers, scientists, and drug development professionals in the field of vision science. We will dissect the molecular choreography of this compound isomerization, its interaction with opsin proteins to form visual pigments, the initiation of the phototransduction cascade, and the enzymatic regeneration of the light-sensitive 11-cis-retinal isomer. This guide emphasizes the causality behind the biochemical transformations and presents field-proven experimental methodologies for studying this critical biological process.

Introduction: The Indispensable Chromophore

Vertebrate vision is initiated by the photoisomerization of 11-cis-retinal to all-trans-retinal within the photoreceptor cells of the retina.[1][2] This deceptively simple conformational change is the primary event that converts light energy into a biochemical signal, triggering a sophisticated enzymatic cascade that ultimately leads to a neural impulse interpreted by the brain as vision.[3][4] The continuous supply of 11-cis-retinal is paramount for sustained visual function, and its regeneration from the all-trans isomer is the central task of the visual cycle.[5][6] This cycle is a complex interplay between photoreceptor cells (rods and cones) and the adjacent this compound pigment epithelium (RPE), with a secondary, cone-specific pathway involving Müller glial cells.[6][7][8] Disruptions in this finely tuned process are the underlying cause of numerous inherited and age-related this compound diseases, making the visual cycle a critical area of research for therapeutic intervention.[9][10][11]

The Canonical Visual Cycle: A Journey of Isomerization and Regeneration

The classical, or canonical, visual cycle primarily supports rod photoreceptors and also contributes to cone function. It is a multi-step process that shuttles retinoids between the photoreceptor outer segments and the RPE.[5][8]

Photoisomerization and the Initiation of Phototransduction

The visual process begins in the outer segments of photoreceptor cells, where 11-cis-retinal is covalently bound to a protein called opsin, forming the visual pigment rhodopsin in rods or photopsins in cones.[3][12] The absorption of a photon of light by 11-cis-retinal triggers its instantaneous isomerization to the all-trans configuration.[1][13] This change in the chromophore's shape induces a conformational change in the opsin protein, activating it to its signaling state, Meta-II.[2]

Activated rhodopsin (Meta-II) then acts as a guanine nucleotide exchange factor, activating hundreds of molecules of the G-protein transducin.[14] Each activated transducin molecule, in turn, activates a molecule of cGMP phosphodiesterase (PDE).[3][14] PDE hydrolyzes cyclic guanosine monophosphate (cGMP), leading to a rapid decrease in its intracellular concentration.[3] This drop in cGMP levels causes the closure of cGMP-gated cation channels in the photoreceptor cell membrane, leading to hyperpolarization of the cell.[3][15] This hyperpolarization is the electrical signal that is transmitted to downstream neurons in the retina.[3]

Caption: The Phototransduction Cascade in Rods.

Release and Reduction of All-trans-retinal

Following its activation of transducin, all-trans-retinal is eventually released from the opsin binding pocket.[16] The free all-trans-retinal is then reduced to all-trans-retinol (vitamin A) by the enzyme all-trans-retinol dehydrogenase (RDH) located in the photoreceptor outer segments.[8][16] This reduction is a critical step, as all-trans-retinal can be toxic to the cell.[5]

Intercellular Transport and Esterification in the RPE

All-trans-retinol is then transported from the photoreceptor outer segment across the interphotoreceptor matrix to the adjacent RPE cells.[8][16] This transport is facilitated by the interphotoreceptor retinoid-binding protein (IRBP). Once inside the RPE, all-trans-retinol is esterified to a fatty acid by lecithin:retinol acyltransferase (LRAT), forming an all-trans-retinyl ester.[5][16] This esterification step is crucial as it creates the substrate for the key isomerization reaction.[16]

The Isomerization Step: RPE65

The central and rate-limiting step of the visual cycle is the conversion of all-trans-retinyl esters to 11-cis-retinol. This reaction is catalyzed by the isomerohydrolase RPE65.[5][17] RPE65 is a critical enzyme, and mutations in the RPE65 gene are a cause of Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP).[17]

Oxidation and Transport back to Photoreceptors

The newly formed 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenase (11-cis-RDH).[18] Finally, 11-cis-retinal is transported from the RPE back to the photoreceptor outer segments, again likely facilitated by IRBP.[16] There, it can combine with opsin to regenerate the visual pigment, completing the cycle and making the photoreceptor ready to detect another photon.[16]

Caption: The Canonical Rod Visual Cycle.

The Cone-Specific Visual Cycle: A Faster Alternative

Cones, which are responsible for daytime and color vision, have a much higher demand for 11-cis-retinal regeneration than rods.[6] To meet this demand, cones utilize a secondary, faster visual cycle that involves Müller glial cells.[6][7][8] In this pathway, all-trans-retinol from cones is taken up by Müller cells, where it is isomerized to 11-cis-retinol by an as-yet-unidentified isomerase.[6][16] This 11-cis-retinol is then transported back to the cones, where it is oxidized to 11-cis-retinal for pigment regeneration.[6][7] This cone-specific cycle allows for the rapid dark adaptation of cones.[6]

Key Enzymes and Proteins in the Visual Cycle

The efficient functioning of the visual cycle relies on a cohort of specialized enzymes and binding proteins.

| Protein | Location | Function | Associated Diseases |

| Rhodopsin/Photopsin | Photoreceptor Outer Segments | Visual pigment; initiates phototransduction | Retinitis Pigmentosa |

| All-trans-Retinol Dehydrogenase (RDH) | Photoreceptor Outer Segments | Reduces all-trans-retinal to all-trans-retinol | Fundus Albipunctatus |

| Interphotoreceptor Retinoid-Binding Protein (IRBP) | Interphotoreceptor Matrix | Transports retinoids between photoreceptors and RPE | Retinitis Pigmentosa |

| Lecithin:Retinol Acyltransferase (LRAT) | RPE | Esterifies all-trans-retinol to form all-trans-retinyl esters | Leber Congenital Amaurosis, Retinitis Pigmentosa |

| RPE65 | RPE | Isomerizes all-trans-retinyl esters to 11-cis-retinol | Leber Congenital Amaurosis, Retinitis Pigmentosa |

| 11-cis-Retinol Dehydrogenase (11-cis-RDH) | RPE | Oxidizes 11-cis-retinol to 11-cis-retinal | Fundus Albipunctatus |

| Cellular Retinaldehyde-Binding Protein (CRALBP) | RPE, Müller Cells | Binds and presents retinoids to enzymes | Bothnia Dystrophy, Retinitis Punctata Albescens |

| This compound G protein-coupled Receptor (RGR) | RPE, Müller Cells | A non-visual opsin that may contribute to 11-cis-retinal production under light conditions | - |

Experimental Protocols for Studying the Visual Cycle

Rhodopsin Purification from Bovine Retina

This protocol describes a method for the large-scale purification of rhodopsin from dark-adapted bovine retinas, a common starting material for in vitro studies of the visual cycle and phototransduction.[19]

Materials:

-

Dark-adapted frozen bovine retinas

-

Sucrose solutions (45%, 40%, 35%, 25% w/v in buffer)

-

Homogenization buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM MgCl2, 0.1 mM EDTA, 1 mM DTT)

-

Solubilization buffer (e.g., 1% n-dodecyl-β-D-maltoside (DDM) in buffer)

-

Affinity chromatography resin (e.g., 1D4 antibody-coupled Sepharose)[20]

-

Elution buffer (containing a competitive peptide for the antibody)[20]

-

Ultracentrifuge and rotors

-

Spectrophotometer

Procedure:

-

Homogenization: Thaw retinas in homogenization buffer and homogenize using a Dounce or Polytron homogenizer.

-

Sucrose Gradient Centrifugation: Layer the homogenate onto a discontinuous sucrose gradient and centrifuge at high speed to isolate the rod outer segments (ROS).

-

Washing: Resuspend and wash the purified ROS to remove soluble proteins.

-

Solubilization: Solubilize the ROS membranes in DDM-containing buffer to extract rhodopsin.

-

Affinity Chromatography: Apply the solubilized protein to the immunoaffinity column. Wash the column extensively to remove non-specifically bound proteins.

-

Elution: Elute the purified rhodopsin from the column using the elution buffer.

-

Characterization: Determine the concentration and purity of the rhodopsin using UV-Vis spectroscopy (A280/A500 ratio) and SDS-PAGE.

Analysis of Retinoids by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the different isomers of this compound and retinol.[21][22][23][24][25]

Materials:

-

Tissue or cell samples

-

Organic solvents (e.g., hexane, ethyl acetate, methanol)

-

Internal standard (e.g., retinyl acetate)

-

HPLC system with a UV-Vis or diode-array detector

-

Normal-phase or reverse-phase HPLC column

Procedure:

-

Extraction: Homogenize the sample in an organic solvent to extract the retinoids. Perform the extraction under dim red light to prevent photoisomerization.

-

Saponification (optional): To analyze total retinol, retinyl esters can be saponified to retinol.

-

Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen and reconstitute the retinoid extract in the HPLC mobile phase.

-

HPLC Analysis: Inject the sample onto the HPLC column. Use an appropriate mobile phase to separate the different retinoid isomers.

-

Detection and Quantification: Detect the retinoids by their characteristic UV absorbance.[26] Quantify the amount of each retinoid by comparing its peak area to that of the internal standard.

Pathophysiology and Therapeutic Perspectives

Defects in virtually any step of the visual cycle can lead to a range of inherited this compound diseases.[9][10][11][27][28][29] These disorders, which include Leber congenital amaurosis, retinitis pigmentosa, and Stargardt disease, are characterized by progressive photoreceptor cell death and vision loss.[9] The accumulation of toxic byproducts, such as all-trans-retinal, and the inability to regenerate 11-cis-retinal are key pathogenic mechanisms.

The central role of the visual cycle in this compound health has made it a prime target for therapeutic development. Strategies currently being explored include:

-

Gene Therapy: Replacing the defective gene, such as RPE65, has shown promise in clinical trials for LCA, with some patients experiencing improvements in this compound function.[10]

-

Oral Retinoids: Supplying synthetic retinoids that can enter the visual cycle downstream of the enzymatic block is another approach being investigated.

-

Small Molecule Modulators: Developing drugs that can modulate the activity of visual cycle enzymes or bind to toxic retinoids are also in preclinical and clinical development.

Conclusion

This compound is far more than a simple chromophore; it is the linchpin of the entire visual process. Its cyclical journey of isomerization, reduction, esterification, and oxidation, orchestrated by a suite of highly specific enzymes and transport proteins, is a testament to the elegance and efficiency of biological systems. A thorough understanding of the role of this compound in the visual cycle is not only fundamental to our comprehension of vision but also provides a critical foundation for the development of novel therapies to combat a wide range of blinding this compound diseases. Future research will undoubtedly continue to unravel the finer details of this remarkable pathway, opening new avenues for preserving and restoring sight.

References

-

Sato, S., & Kefalov, V. J. (2024). The Retina-Based Visual Cycle. Annual Review of Vision Science. [Link]

-

Kefalov, V. (2018, February 8). The Visual Cycle & Cone Photoreceptor Function & Survival. Moran CORE Collection. [Link]

-

Chen, Y., et al. (2016). The Biochemistry of the Visual Cycle. Journal of Ophthalmology. [Link]

-

Anonymous. (2009). THE VISUAL CYCLE. University of Wisconsin-Madison. [Link]

-

Ala-Laurila, P., et al. (2006). Visual Cycle: Dependence of Retinol Production and Removal on Photoproduct Decay and Cell Morphology. Journal of General Physiology. [Link]

-

Neuroscientifically Challenged. (2019, July 11). 2-Minute Neuroscience: Phototransduction. YouTube. [Link]

-

Sato, S., et al. (2017). The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones. eLife. [Link]

-

Maeda, A., et al. (2014). Photic generation of 11-cis-retinal in bovine this compound pigment epithelium. Proceedings of the National Academy of Sciences. [Link]

-

Kane, M. A., et al. (2008). HPLC/MS(N) analysis of retinoids. Methods in Molecular Biology. [Link]

-

Kiser, P. D., & Palczewski, K. (2010). Key enzymes of the retinoid (visual) cycle in vertebrate retina. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]

-

Jastrzebska, B. (Ed.). (2015). Rhodopsin, Methods and Protocols. Methods in Molecular Biology. [Link]

-

Kiser, P. D., et al. (2014). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Chemical Reviews. [Link]

-

Purves, D., et al. (Eds.). (2001). Phototransduction. In Neuroscience. Sunderland (MA): Sinauer Associates. [Link]

-

Maeda, T., et al. (2017). This compound degeneration in animal models with a defective visual cycle. Molecular Aspects of Medicine. [Link]

-

Okawa, H., et al. (2015). The First Steps of the Visual Cycle in Human Rod and Cone Photoreceptors. Investigative Ophthalmology & Visual Science. [Link]

-

Kiser, P. D., et al. (2014). Chemistry of the Retinoid (Visual) Cycle. Chemical Reviews. [Link]

-

Andreoli, S. M., et al. (2014). Validation of HPLC method for the determination of retinol in different dietary supplements. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Ernst, O. P., et al. (2007). Preparation of an Activated Rhodopsin/Transducin Complex Using a Constitutively Active Mutant of Rhodopsin. Methods in Molecular Biology. [Link]

-

To, E., et al. (2020). Light-driven regeneration of 11-cis-retinal in the this compound pigment epithelium. Investigative Ophthalmology & Visual Science. [Link]

-

Kiser, P. D., & Palczewski, K. (2016). Visual cycle proteins: Structure, function, and roles in human this compound disease. Journal of Biological Chemistry. [Link]

-

Anonymous. (2022). Cis-Trans Isomerization of this compound. Chemistry LibreTexts. [Link]

-

MedlinePlus. (2021). This compound Disorders. MedlinePlus. [Link]

-

Kiser, P. D., et al. (2012). Retinoids in the visual cycle: role of the this compound G protein-coupled receptor. Journal of Biological Chemistry. [Link]

-

Lamb, T. D., & Pugh, E. N., Jr. (2004). Visual cycle for regeneration of 11-cis-retinal. The Journal of Physiology. [Link]

-

Jastrzebska, B. (2015). Rhodopsin Purification from Dark-Adapted Bovine Retina. In Rhodopsin: Methods and Protocols. Humana Press. [Link]

-

Bondar, A. N., et al. (2018). This compound isomerization and water-pore formation in channelrhodopsin-2. Proceedings of the National Academy of Sciences. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column. SIELC. [Link]

-

Thurtell, M. J. (2012). Visual dysfunction in this compound and optic nerve disease. Neurologic Clinics. [Link]

-

Taylor & Francis. (n.d.). Visual cycle – Knowledge and References. Taylor & Francis. [Link]

-

Anonymous. (2024). Development and Validation of Analysis Methods for Retinoids, Arbutin, Nicotinamide in HPLC Cosmetics. Jurnal Multidisiplin Madani (MUDIMA). [Link]

-

Centers for Disease Control and Prevention. (2024). About Common Eye Disorders and Diseases. CDC. [Link]

-

Fiveable. (n.d.). 12.3 Photochemistry of vision: this compound isomerization and signal transduction. Fiveable. [Link]

-

Prevent Blindness. (n.d.). Inherited this compound Diseases. Prevent Blindness. [Link]

-

Saari, J. C. (2000). Biochemistry of Visual Pigment Regeneration The Friedenwald Lecture. Investigative Ophthalmology & Visual Science. [Link]

-

Heck, M., & Hofmann, K. P. (2003). Monomeric G protein-coupled receptor rhodopsin in solution activates its G protein transducin at the diffusion limit. Proceedings of the National Academy of Sciences. [Link]

-

Anonymous. (2024). The Phototransduction Pathway. Journal of the Foundations of Ophthalmology. [Link]

-

Elizondo, G., et al. (2014). Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues. Journal of Visualized Experiments. [Link]

-

Kiser, P. D., et al. (2012). Retinoids in the visual cycle: role of the this compound G protein-coupled receptor. eScholarship, University of California. [Link]

-

Thaker, T. M., et al. (2019). A rapid, tag-free way to purify functional GPCRs. Journal of Biological Chemistry. [Link]

-

Fu, Y. (2018). Phototransduction in Rods and Cones. In Webvision: The Organization of the Retina and Visual System. University of Utah Health Sciences Center. [Link]

-

Ninja Nerd. (2017, July 31). Special Senses | The Phototransduction Cascade. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Retinoids in the visual cycle: role of the this compound G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. jfophth.com [jfophth.com]

- 5. researchgate.net [researchgate.net]

- 6. The retina visual cycle is driven by cis retinol oxidation in the outer segments of cones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Visual Cycle: Dependence of Retinol Production and Removal on Photoproduct Decay and Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound degeneration in animal models with a defective visual cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Visual cycle proteins: Structure, function, and roles in human this compound disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound Disorders | Retina | Macular Degeneration | MedlinePlus [medlineplus.gov]

- 12. fiveable.me [fiveable.me]

- 13. pnas.org [pnas.org]

- 14. Phototransduction in Rods and Cones by Yingbin Fu – Webvision [webvision.pitt.edu]

- 15. youtube.com [youtube.com]

- 16. oculogenetica.com [oculogenetica.com]

- 17. escholarship.org [escholarship.org]

- 18. researchgate.net [researchgate.net]

- 19. sepax-tech.com.cn [sepax-tech.com.cn]

- 20. Preparation of an Activated Rhodopsin/Transducin Complex Using a Constitutively Active Mutant of Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 21. HPLC/MS(N) analysis of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. HPLC Method for Analysis of Retinol and Synthetic Derivatives Analysis on Lipak Column | SIELC Technologies [sielc.com]

- 24. journal.formosapublisher.org [journal.formosapublisher.org]

- 25. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. About Common Eye Disorders and Diseases | Vision and Eye Health | CDC [cdc.gov]

- 29. preventblindness.org [preventblindness.org]

The Pivotal Role of 11-cis-Retinal in Photoreception: A Technical Guide for Vision Researchers and Drug Development Professionals

Abstract

Vision, our most dominant sense, is initiated by a remarkably efficient and sensitive photochemical event: the isomerization of 11-cis-retinal. This technical guide provides an in-depth exploration of the multifaceted functions of this crucial molecule within photoreceptor cells. We will delve into the intricate mechanisms of phototransduction, the elegant choreography of the visual cycle, and the structural basis of 11-cis-retinal's interaction with opsin. Furthermore, this guide will equip researchers with detailed experimental protocols for studying the visual cycle and discuss the burgeoning field of drug development targeting this critical pathway for the treatment of retinal diseases.

The Chromophore at the Heart of Vision: 11-cis-Retinal

11-cis-retinal, a derivative of vitamin A, serves as the light-absorbing chromophore in both rod and cone photoreceptor cells of the vertebrate retina.[1][2] Its unique bent conformation is essential for its role as a molecular switch. Covalently bound to a lysine residue within the opsin protein via a Schiff base linkage, it forms the visual pigment rhodopsin in rods and photopsins in cones.[3][4] In its 11-cis configuration, this compound acts as an inverse agonist, effectively silencing the opsin and preventing spontaneous signaling in the dark.[5]

The absorption of a single photon of light provides the energy to isomerize 11-cis-retinal to the all-trans-retinal configuration.[6][7] This instantaneous change in shape from bent to straight triggers a cascade of conformational changes in the opsin protein, initiating the process of phototransduction.[8][9]

The Spark of Sight: Phototransduction Cascade

The photoisomerization of 11-cis-retinal to all-trans-retinal is the inaugural event in a G-protein-coupled receptor (GPCR) signaling cascade that culminates in a neural signal being sent to the brain.[8] The conformational change in opsin activates the heterotrimeric G-protein transducin.[10][11] Activated transducin, in turn, activates a phosphodiesterase (PDE) enzyme, which hydrolyzes cyclic guanosine monophosphate (cGMP).[10] In the dark, high levels of cGMP keep cGMP-gated cation channels open, leading to a constant influx of positive ions (the "dark current") and continuous release of the neurotransmitter glutamate.[10] The light-induced decrease in cGMP concentration leads to the closure of these channels, hyperpolarization of the photoreceptor cell, and a reduction in glutamate release, which is interpreted by downstream neurons as a light signal.[3][12]

Figure 1: The Phototransduction Cascade.

The Regenerative Engine: The Visual Cycle

For vision to be sustained, the all-trans-retinal must be converted back to 11-cis-retinal and recombined with opsin.[8] This regeneration process, known as the visual cycle, is a series of enzymatic reactions that primarily occurs in the adjacent this compound pigment epithelium (RPE) cells.[8]

Following its release from opsin, all-trans-retinal is reduced to all-trans-retinol in the photoreceptor outer segment by retinol dehydrogenases (RDHs), such as RDH8 and RDH12.[13][14] All-trans-retinol is then transported to the RPE.[15] In the RPE, lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters, the storage form of vitamin A in the eye.[3] These esters are the substrate for the isomerohydrolase RPE65, the key enzyme of the visual cycle, which converts them to 11-cis-retinol.[3][13] Finally, 11-cis-retinol is oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenase (RDH5), before being transported back to the photoreceptor to regenerate the visual pigment.[2]

Figure 2: The Canonical Visual Cycle.

Structural Insights into the 11-cis-Retinal Binding Pocket

The precise interaction between 11-cis-retinal and the opsin protein is critical for maintaining the inactive state of the receptor in the dark and for triggering its activation upon photoisomerization. X-ray crystallography and other structural biology techniques have provided a detailed view of the this compound binding pocket.[16][17] The 11-cis-retinal molecule is held in a specific, strained conformation within a pocket formed by several transmembrane helices of the opsin protein.[18] The protonated Schiff base formed with Lys296 is stabilized by a counterion, typically a glutamic acid residue (Glu113 in bovine rhodopsin).[4][5] This electrostatic interaction is crucial for locking the receptor in its inactive state.[5] Upon isomerization to the all-trans form, the linear this compound molecule no longer fits comfortably within the binding pocket, leading to steric clashes that force a conformational change in the protein, ultimately leading to its activation.[19][20]

Experimental Methodologies for Studying the Visual Cycle

A quantitative understanding of the visual cycle is paramount for both basic research and the development of therapeutics. The following are key experimental protocols employed in the field.

Quantification of Retinoids by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for separating and quantifying the different isomers of this compound and retinol. This technique allows for the precise measurement of changes in retinoid levels under different lighting conditions or in various genetic models, providing a direct readout of visual cycle function.[21]

Protocol:

-

Sample Preparation:

-

Dissect retinas and/or RPE from animal models in dim red light to prevent isomerization.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline with a reducing agent like dithiothreitol).

-

Extract retinoids using a two-phase extraction with an organic solvent mixture (e.g., hexane/isopropanol or chloroform/methanol).[21] Perform all steps on ice and protected from light.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the dried retinoids in a small volume of the HPLC mobile phase.

-

-

HPLC Analysis:

-

Column: A normal-phase silica column is typically used for the separation of this compound isomers.

-

Mobile Phase: An isocratic or gradient mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dioxane) is commonly employed.

-

Detection: Retinoids are detected by their UV absorbance, typically at around 325 nm for retinols and 360-380 nm for retinals.[22]

-

Quantification: Create a standard curve using known concentrations of pure retinoid isomers to quantify the amounts in the experimental samples.

-

Localization of Visual Cycle Proteins by Fluorescence Microscopy

Rationale: Fluorescence microscopy allows for the visualization of the subcellular localization of key visual cycle proteins within photoreceptors and the RPE. This is crucial for understanding their function and for observing any mislocalization that may occur in disease states.

Protocol:

-

Tissue Preparation:

-

Fix dissected eye cups in 4% paraformaldehyde in phosphate-buffered saline (PBS) for a defined period.[23]

-

Cryoprotect the tissue by incubating in a sucrose gradient.

-

Embed the tissue in an optimal cutting temperature (OCT) compound and freeze.

-

Cut thin sections (e.g., 10-14 µm) using a cryostat and mount on microscope slides.

-

-

Immunofluorescence Staining:

-

Permeabilize the tissue sections with a detergent (e.g., Triton X-100) to allow antibody access to intracellular antigens.[14]

-

Block non-specific antibody binding using a blocking solution (e.g., normal serum from the secondary antibody host species).

-

Incubate with a primary antibody specific to the visual cycle protein of interest (e.g., anti-RPE65, anti-LRAT).

-

Wash extensively with PBS.

-

Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Counterstain cell nuclei with a DNA-binding dye like DAPI.

-

Mount the slides with an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the stained sections using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.[3]

-

Measurement of Rhodopsin Activation via Transducin Activation Assay

Rationale: This in vitro assay directly measures the ability of light-activated rhodopsin to catalyze the exchange of GDP for GTP on the α-subunit of transducin, providing a functional readout of receptor activation.[12]

Protocol:

-

Preparation of Components:

-

Purify rhodopsin from rod outer segment membranes.

-

Purify transducin from a suitable source.

-

Use a non-hydrolyzable GTP analog, such as [³⁵S]GTPγS, for a stable measurement of binding.[12]

-

-

Assay Procedure:

-

Combine purified rhodopsin and transducin in a reaction buffer.

-

Expose the sample to light to activate rhodopsin.

-

Initiate the exchange reaction by adding [³⁵S]GTPγS.[12]

-

After a specific incubation time, stop the reaction and separate the protein-bound [³⁵S]GTPγS from the unbound nucleotide using a filter-binding assay.[12]

-

Quantify the amount of bound radioactivity using a scintillation counter. The rate of [³⁵S]GTPγS binding is proportional to the level of rhodopsin activation.

-

Clinical Relevance and Therapeutic Targeting of the Visual Cycle

Defects in the visual cycle are the underlying cause of several inherited this compound diseases, including Leber Congenital Amaurosis (LCA) and some forms of retinitis pigmentosa, often due to mutations in genes like RPE65 and LRAT.[5] Furthermore, the accumulation of toxic byproducts of the visual cycle, such as the bisretinoid N-retinylidene-N-retinylethanolamine (A2E), a component of lipofuscin, is implicated in the pathogenesis of age-related macular degeneration (AMD) and Stargardt disease.[7][10][24]

This has spurred the development of "visual cycle modulators," drugs designed to slow down the rate of the visual cycle to reduce the accumulation of toxic byproducts.[25][26] These modulators can target key enzymes like RPE65 or retinol-binding protein 4 (RBP4), which transports retinol in the blood.[26][27] Several such compounds are currently in various stages of preclinical and clinical development.[8][28][29] Gene therapy to replace defective visual cycle genes, most notably RPE65, has also shown remarkable success, leading to the first FDA-approved gene therapy for an inherited disease.[5]

Table 1: Key Retinoids and Their Properties

| Retinoid | Absorption Max (nm) | Key Role |

| 11-cis-retinal | ~380 | Chromophore of visual pigments |

| all-trans-retinal | ~380 | Photoisomerized product, activates transducin |

| 11-cis-retinol | ~325 | Precursor to 11-cis-retinal |

| all-trans-retinol | ~325 | Transport form from photoreceptor to RPE |

| all-trans-retinyl esters | ~325 | Storage form in the RPE |

Future Directions and Conclusion

The study of 11-cis-retinal and the visual cycle remains a vibrant and critical area of vision research. Future investigations will likely focus on a deeper understanding of the cone-specific visual cycle, the precise mechanisms of retinoid transport between cells, and the development of more targeted and effective visual cycle modulators with fewer side effects. The continued elucidation of the fundamental role of 11-cis-retinal will undoubtedly pave the way for novel therapeutic strategies to combat a wide range of blinding this compound diseases.

References

- Monaciano Symposium. Advancing Clinical Trials for Inherited this compound Diseases: Recommendations from the Second Monaciano Symposium. PubMed Central.

- Wikipedia. Visual phototransduction. Wikipedia.

- Taylor & Francis Online. X-ray crystallography of rhodopsin. Taylor & Francis Online. 2007-02-01.

- Palczewski, K. Retinoids in the visual cycle: role of the this compound G protein-coupled receptor. PubMed Central.

- Grokipedia. Visual cycle. Grokipedia.

- Ma, J., et al.

- Journal of the Foundations of Ophthalmology. The Phototransduction Pathway.

- Crouch, R. K., et al. Interaction of 11-cis-retinol dehydrogenase with the chromophore of this compound g protein-coupled receptor opsin. PubMed.

- BYU-Idaho. Phototransduction. EdTech Books.

- Crockett, N., et al.

- Kiser, P. D., et al. Isomerization of 11-cis-Retinoids to All-trans-retinoids in Vitro and in Vivo. PMC - NIH.

- 2-Minute Neuroscience. Phototransduction. YouTube. 2019-07-11.

- Chen, Y., et al. Photooxidation mediated by 11-cis and all-trans this compound in single isolated mouse rod photoreceptors. PMC - NIH.

- Kiser, P. D., et al. Structural biology of 11-cis-retinaldehyde production in the classical visual cycle. PMC.

- Kefalov, V. The Visual Cycle & Cone Photoreceptor Function & Survival. YouTube. 2018-02-08.

- Foundation Fighting Blindness. 2025 Research Round-Up: Advances in Inherited this compound Disease.

- Redmond, T. M., et al. Relative Contributions of All-Trans and 11-Cis this compound to Formation of Lipofuscin and A2E Accumulating in Mouse this compound Pigment Epithelium. IOVS.

- Thermo Fisher Scientific. Imaging protocol handbook. Thermo Fisher Scientific.

- Chen, Y., et al. 11-cis and All-trans-Retinols Can Activate Rod Opsin: Rational Design of the Visual Cycle. American Chemical Society. 2008-06-19.

- Kharisova, A. A., et al. Gene Therapy in Ophthalmology: New Prospects. Kazan medical journal.

- Borhan, B., et al. Efficient Synthesis of 11-cis-Retinoids. Columbia University.

- Reddit. How does 11-cis this compound form all-trans this compound during the rhodopsin-opsin cycle?. Reddit. 2021-08-03.

- Mata, N. L., et al. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD. Healio. 2013-05-01.

- Mata, N. L., et al. In vitro Conversion of All–Trans Retinol to 11–Cis Retinol in Chicken Eye. IOVS.

- Sparrow, J. R., et al. Lipofuscin and A2E Accumulate with Age in the this compound Pigment Epithelium of Nrl(-/-) Mice.

- Yue, W. W. S., et al. Elementary response triggered by transducin in this compound rods. PNAS. 2019-02-22.

- Zhang, H., et al. Structure and activation of rhodopsin. PMC - PubMed Central.

- Kokkinaki, M., et al. A2E-associated cell death and inflammation in this compound pigmented epithelial cells from human induced pluripotent stem cells. PMC - NIH.

- Kaur, I., et al.

- Estevez, M. E., et al. Retinol kinetics in the isolated retina determined by retinoid extraction and HPLC. PubMed.

- Held, P. Sample Preparation for Fluorescence Microscopy: An Introduction. Agilent. 2015-07-27.

- Update on Clinical Trial Endpoints in Gene Therapy Trials for Inherited this compound Diseases.

- Wikipedia. Rhodopsin. Wikipedia.

- Sparrow, J. R. Understanding RPE Lipofuscin. IOVS - ARVO Journals.

- Patel, A. B., et al. Structure of the this compound binding site in rhodopsin. A, structures of....

- PicoQuant. practical manual for - fluorescence - microscopy. PicoQuant.

- Stryer, L.

- Kovac, J. Conformational dynamics of Rhodopsins revealed through time-resolved X-ray structural studies. Gupea.

- American Chemical Society. Visual cycle modulators targeted to the Eye. American Chemical Society.

- ResearchGate. Quantitative high-throughput determination of endogenous retinoids in human plasma using triple-stage liquid chromatography/tandem mass spectrometry.

- Foundation Fighting Blindness. Clinical Trial Pipeline.

- Janecke, A. R., et al. Rdh12 Activity and Effects on Retinoid Processing in the Murine Retina. PMC - NIH.

- Struts, A. V., et al.

- ResearchGate. The structure of 11- cis -retinal and four 11- cis -locked isomers in....

- Wikipedia. Transducin. Wikipedia.

- Thermo Fisher Scientific. Fluorescence Microscopy Prep: Fixation for High-Quality Images. YouTube. 2018-01-29.

- Bertelsen, M., et al. A Splicing Variant in RDH8 Is Associated with Autosomal Recessive Stargardt Macular Dystrophy. MDPI. 2023-08-21.

- Isin, B., et al.

- Zhou, X. E., et al. Crystal structure of rhodopsin bound to arrestin by femtosecond X-ray laser. PMC.

- Okada, T., et al. X-ray crystallography of rhodopsin. Taylor & Francis Online.

Sources

- 1. Visual Cycle Modulation: A Novel Therapeutic Approach for the Treatment of GA in Dry AMD | this compound Physician [retinalphysician.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. How to Use a Fluorescence Microscope: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 4. Structure and activation of rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Activation Pathway of Human Rhodopsin in Comparison to Bovine Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipofuscin and A2E Accumulate with Age in the this compound Pigment Epithelium of Nrl−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances and therapeutic opportunities in visual cycle modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pnas.org [pnas.org]

- 11. Transducin - Wikipedia [en.wikipedia.org]

- 12. Preparation of an Activated Rhodopsin/Transducin Complex Using a Constitutively Active Mutant of Rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Rhodopsin Activation as Examined with Ring-constrained this compound Analogs and the Crystal Structure of the Ground State Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. jneurosci.org [jneurosci.org]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Rhodopsin - Wikipedia [en.wikipedia.org]

- 21. Retinol kinetics in the isolated retina determined by retinoid extraction and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. A2E-associated cell death and inflammation in this compound pigmented epithelial cells from human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Advances and Therapeutic Opportunities in Visual Cycle Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Novel Approaches in the Drug Development and Delivery Systems for Age-Related Macular Degeneration | MDPI [mdpi.com]

- 27. Visual cycle modulators targeted to the Eye - American Chemical Society [acs.digitellinc.com]

- 28. Advancing Clinical Trials for Inherited this compound Diseases: Recommendations from the Second Monaciano Symposium - PMC [pmc.ncbi.nlm.nih.gov]

- 29. 2025 Research Round-Up: Advances in Inherited this compound Disease - Fighting Blindness Canada (FBC) [fightingblindness.ca]

All-Trans-Retinal: A Technical Guide to its Central Role in Vision and Disease

Abstract

All-trans-retinal (atRAL) is a pivotal, yet paradoxical, molecule within ocular biology. As the chromophore isomer released from rhodopsin upon photoactivation, it is the linchpin of the visual cycle, initiating the cascade of events that culminate in vision. However, its reactive aldehyde nature also positions it as a potent cellular toxin when its clearance is impaired. This accumulation is increasingly implicated in the pathogenesis of a spectrum of retinal degenerative diseases, including Stargardt's disease and age-related macular degeneration (AMD). This in-depth technical guide provides a comprehensive exploration of the multifaceted biological significance of all-trans-retinal. We will delve into its fundamental biochemical properties, its exquisitely orchestrated role in the visual cycle, and the molecular mechanisms that underpin its pathological effects. Furthermore, this guide will equip researchers, scientists, and drug development professionals with detailed, field-proven experimental protocols for the extraction, quantification, and functional analysis of all-trans-retinal and its associated pathways. By synthesizing established knowledge with actionable methodologies, we aim to provide a critical resource for advancing our understanding of this crucial molecule and for the development of novel therapeutic strategies targeting this compound diseases.

The Biochemical Foundation of Vision: Structure and Properties of All-Trans-Retinal

All-trans-retinal is a polyene chromophore, also known as vitamin A aldehyde.[1] Its structure is characterized by a β-ionone ring, a polyene chain with four conjugated double bonds, and a terminal aldehyde group.[1] This conjugated system is responsible for its ability to absorb light, with an absorption maximum in ethanol at approximately 372 nm.[2] The "all-trans" designation refers to the stereochemistry of the double bonds in the polyene chain, where all hydrogen atoms on adjacent carbons are on opposite sides of the double bond. This linear conformation is in contrast to its photoisomer, 11-cis-retinal, which has a bent shape due to the cis configuration at the 11th carbon bond.[3] This seemingly subtle structural difference is the fundamental trigger for vision.

| Property | Value | Source |

| Chemical Formula | C20H28O | [1] |

| Molar Mass | 284.44 g/mol | [1] |

| Appearance | Orange crystals | [1] |

| Solubility | Nearly insoluble in water, soluble in fats | [1] |

| Absorption Max (in Ethanol) | 372 nm | [2] |

| Molar Extinction Coefficient (ε) | 43,500 M⁻¹cm⁻¹ at 372 nm | [2] |

The Canonical Role: All-Trans-Retinal in the Visual Cycle

The visual cycle is a series of enzymatic reactions that regenerate the light-sensitive 11-cis-retinal, allowing for sustained vision.[4] All-trans-retinal is a key intermediate in this indispensable process. The cycle spans two primary cell types: the photoreceptor cells (rods and cones) and the this compound pigment epithelium (RPE).

The process begins in the outer segments of photoreceptor cells, where rhodopsin, a G-protein coupled receptor, is composed of the protein opsin covalently bound to 11-cis-retinal.[5]

-

Photoisomerization: Upon absorption of a photon, 11-cis-retinal undergoes a rapid isomerization to the all-trans conformation.[4] This conformational change in the chromophore triggers a series of conformational changes in opsin, leading to the activation of the G-protein transducin and the initiation of the phototransduction cascade.[6] This ultimately results in a neural signal being sent to the brain.[6]

-

Release from Opsin: The newly formed all-trans-retinal no longer fits snugly within the binding pocket of opsin. This leads to the hydrolysis of the Schiff base linkage and the release of all-trans-retinal from the opsin protein.[1]

-

Reduction to All-Trans-Retinol: The released all-trans-retinal is a reactive aldehyde and must be quickly cleared to prevent cellular damage. In the photoreceptor outer segment, it is reduced to the less toxic alcohol, all-trans-retinol, by all-trans-retinol dehydrogenases (RDHs), primarily RDH8 and RDH12, in a reaction that utilizes NADPH as a cofactor.[4][7]

-

Transport to the RPE: All-trans-retinol is then transported from the photoreceptor outer segment to the adjacent RPE cells. This transport is facilitated by the interphotoreceptor retinoid-binding protein (IRBP).[8][9]

-

Esterification and Isomerization in the RPE: Once inside the RPE, all-trans-retinol is esterified to a fatty acid by lecithin:retinol acyltransferase (LRAT), forming an all-trans-retinyl ester.[8][9] These esters are the substrate for the key isomerization step, which is catalyzed by the isomerohydrolase RPE65. RPE65 converts all-trans-retinyl esters to 11-cis-retinol.[8]

-

Oxidation and Transport back to Photoreceptors: Finally, 11-cis-retinol is oxidized back to 11-cis-retinal by 11-cis-retinol dehydrogenases.[8] The newly synthesized 11-cis-retinal is then transported back to the photoreceptor outer segments, where it can combine with opsin to regenerate rhodopsin, completing the cycle and preparing the photoreceptor to detect another photon.[10][11]

Caption: Proposed signaling cascade for all-trans-retinal-mediated photoreceptor toxicity.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the investigation of all-trans-retinal and its associated pathways.

Protocol 1: Extraction of Retinoids from this compound Tissue

This protocol describes a robust method for the extraction of retinoids from this compound tissue for subsequent analysis by HPLC.

Materials:

-

1% SDS solution

-

Ice-cold methanol

-

Hexane

-

Phosphate-buffered saline (PBS)

-

Glass-to-glass homogenizer

-

Centrifuge

Procedure:

-

Tissue Homogenization: Dissect the retina in ice-cold PBS under dim red light to minimize photoisomerization. Transfer the retina to a glass-to-glass homogenizer.

-

Cell Lysis: Add 100 µL of 1% SDS solution to the homogenizer and vortex briefly. Incubate at room temperature for 10 minutes to denature proteins.

-

Protein Precipitation: Add 1 mL of ice-cold methanol and vortex briefly.

-

Liquid-Liquid Extraction: Add 2 mL of hexane to the homogenate and vortex vigorously to mix the phases.

-

Phase Separation: Centrifuge the sample at 3,000 x g for 5 minutes to separate the aqueous and organic phases.

-

Collection of Organic Phase: Carefully transfer the upper hexane layer containing the retinoids to a clean glass tube.

-

Re-extraction: Repeat the hexane extraction (steps 4-6) of the remaining aqueous phase to ensure complete recovery of retinoids. Combine the hexane extracts.

-

Drying and Storage: Evaporate the hexane under a gentle stream of nitrogen gas. The dried retinoid extract can be stored at -80°C until analysis.

Protocol 2: Quantification of All-Trans-Retinal by HPLC

This protocol outlines the quantification of all-trans-retinal using high-performance liquid chromatography (HPLC) with UV detection.

Materials:

-

HPLC system with a UV detector

-

Normal-phase silica column (e.g., Zorbax Sil)

-

Mobile phase: A suitable non-polar solvent system, such as a gradient of ethyl acetate in hexane.

-

All-trans-retinal standard of known concentration

-

Solvent for sample resuspension (e.g., hexane)

Procedure:

-

Sample Preparation: Resuspend the dried retinoid extract from Protocol 1 in a known, small volume of the mobile phase (e.g., 100 µL).

-

Standard Curve Generation: Prepare a series of dilutions of the all-trans-retinal standard in the mobile phase to create a standard curve.

-

HPLC Analysis:

-

Inject a fixed volume of each standard and the sample onto the HPLC column.

-

Run the HPLC with the appropriate gradient to separate the different retinoid isomers.

-

Monitor the absorbance at the λmax of all-trans-retinal (approximately 372 nm).

-

-

Quantification:

-

Identify the peak corresponding to all-trans-retinal in the sample chromatogram by comparing its retention time to that of the standard.

-

Calculate the area under the all-trans-retinal peak for both the standards and the sample.

-

Plot the peak area of the standards against their known concentrations to generate a standard curve.

-

Use the standard curve to determine the concentration of all-trans-retinal in the sample.

-

Protocol 3: In Vitro Rhodopsin Regeneration Assay

This spectrophotometric assay measures the regeneration of rhodopsin from opsin and 11-cis-retinal in isolated rod outer segment (ROS) membranes.

Materials:

-

Isolated rod outer segment (ROS) membranes containing opsin (prepared from dark-adapted retinas followed by bleaching)

-

11-cis-retinal stock solution in ethanol

-

Spectrophotometer capable of measuring absorbance at 500 nm

-

Buffer (e.g., 10 mM Tris-HCl, pH 7.4)

Procedure:

-

Preparation of Opsin: Prepare a suspension of ROS membranes in the buffer. Bleach the rhodopsin completely by exposing the suspension to bright light in the presence of hydroxylamine to generate opsin. Wash the membranes to remove the bleaching byproducts.

-

Baseline Measurement: Resuspend the opsin-containing membranes in fresh buffer and measure the baseline absorbance at 500 nm.

-

Initiation of Regeneration: Add a molar excess of 11-cis-retinal to the opsin suspension. A 3:1 molar ratio of this compound to opsin is a good starting point. [12]4. Monitoring Regeneration: Incubate the mixture in the dark at 37°C. At various time points (e.g., 0, 15, 30, 60, 120 minutes), measure the increase in absorbance at 500 nm, which corresponds to the formation of rhodopsin. [4]5. Calculation of Regeneration: The extent of rhodopsin regeneration can be calculated as a percentage of the initial amount of rhodopsin before bleaching.

Protocol 4: Measurement of NADPH Oxidase Activity in RPE Cells

This protocol describes a lucigenin-based chemiluminescence assay to measure NADPH oxidase activity in cultured RPE cells following treatment with all-trans-retinal.

Materials:

-

Cultured RPE cells (e.g., ARPE-19)

-

All-trans-retinal

-

Lucigenin

-

NADPH

-

Lysis buffer (e.g., 50 mM phosphate buffer, pH 7.0, containing protease inhibitors)

-

Luminometer

Procedure:

-

Cell Treatment: Treat cultured RPE cells with the desired concentration of all-trans-retinal for a specified time. Include an untreated control group.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in the lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading in the assay.

-

Chemiluminescence Assay:

-

In a 96-well plate, add a specific amount of cell lysate to each well.

-

Add lucigenin to each well.

-

Initiate the reaction by adding NADPH.

-

Immediately measure the chemiluminescence using a luminometer. The light emission is proportional to the superoxide production by NADPH oxidase.

-

-

Data Analysis: Normalize the chemiluminescence readings to the protein concentration of each sample. Compare the NADPH oxidase activity in the all-trans-retinal-treated cells to the untreated controls.

Conclusion

All-trans-retinal stands as a molecule of profound dualism in this compound biology. Its indispensable role in initiating the visual cascade is counterbalanced by its potential for cytotoxicity when its metabolic flux is disrupted. A thorough understanding of the intricate mechanisms governing its function in both physiological and pathological contexts is paramount for the development of effective therapies for a range of blinding this compound diseases. The experimental protocols detailed in this guide provide a robust framework for researchers to dissect the multifaceted roles of all-trans-retinal, from its fundamental involvement in the visual cycle to its contribution to this compound degeneration. Continued investigation into the signaling pathways modulated by all-trans-retinal will undoubtedly unveil novel therapeutic targets and pave the way for innovative strategies to preserve vision.

References

-

Maeda, A., Maeda, T., & Palczewski, K. (2012). This compound Photodamage Mediated by All-trans-retinal. Photochemistry and Photobiology, 88(6), 1309–1319. [Link]

-

Chen, Y., & Koutalos, Y. (2009). Formation of all-trans Retinol after Visual Pigment Bleaching in Mouse Photoreceptors. Investigative Ophthalmology & Visual Science, 50(8), 3589–3595. [Link]

-

Thompson, D. A., Ali, R. R., Banin, E., et al. (2015). RDH12 retinopathy: clinical features, biology, genetics and future directions. Ophthalmic Genetics, 36(2), 101-110. [Link]

-

Wikipedia. (n.d.). This compound. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

2-Minute Neuroscience. (2019, July 11). 2-Minute Neuroscience: Phototransduction [Video]. YouTube. [Link]

-

Maeda, A., Maeda, T., & Palczewski, K. (2012). Mechanism of All-trans-retinal Toxicity with Implications for Stargardt Disease and Age-related Macular Degeneration. Journal of Biological Chemistry, 287(7), 5059–5069. [Link]

-

Sáenz, J. P., Sal-Man, N., S-Acosta, C., & Grossfield, A. (2015). Binding of rhodopsin and rhodopsin analogues to transducin, rhodopsin kinase and arrestin-1. PeerJ, 3, e1069. [Link]

-

PhotochemCAD. (n.d.). all trans-Retinal - Absorption Spectrum. Retrieved January 26, 2026, from [Link]

-

Wu, J., et al. (2022). Enhanced this compound Ganglion Cell Survival via Autophagy Activation in a Novel this compound Ischemia/Reperfusion Rat Model. International Journal of Molecular Sciences, 23(15), 8567. [Link]

-

Kiser, P. D., Golczak, M., & Palczewski, K. (2014). Retinoids in the visual cycle: role of the this compound G protein-coupled receptor. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1841(1), 3-11. [Link]

-

Lamb, T. D., & Pugh, E. N., Jr. (2006). Phototransduction, dark adaptation, and rhodopsin regeneration: the Proctor lecture. Investigative Ophthalmology & Visual Science, 47(12), 5138–5152. [Link]

-

von Lintig, J., & Vogt, K. (2000). The biochemical and structural basis for trans-to-cis isomerization of retinoids in the chemistry of vision. Journal of Biological Chemistry, 275(16), 11915-11920. [Link]

-

Britannica. (2023, December 22). Rhodopsin. In Britannica. [Link]

-

Saari, J. C. (2009). The Visual Cycle. eLS. [Link]

-

Maeda, A., Maeda, T., & Palczewski, K. (2012). Mechanism of all-trans-retinal toxicity with implications for stargardt disease and age-related macular degeneration. The Journal of biological chemistry, 287(7), 5059–5069. [Link]

-

Doan, T., et al. (2006). Relationships between visual cycle retinoids, rhodopsin phosphorylation and phototransduction in mouse eyes during light and dark-adaptation. The Journal of Physiology, 573(Pt 3), 777–787. [Link]

-

Wikipedia. (n.d.). Visual cycle. In Wikipedia. Retrieved January 26, 2026, from [Link]

-

Kim, S. R., et al. (2014). Relative Contributions of All-Trans and 11-Cis this compound to Formation of Lipofuscin and A2E Accumulating in Mouse this compound Pigment Epithelium. Investigative Ophthalmology & Visual Science, 55(8), 5091–5098. [Link]

-

Martins, A. C., et al. (2021). This compound Toxicity Induced by Chemical Agents. Toxics, 9(11), 291. [Link]

-

University of Bristol. (n.d.). This compound. Retrieved January 26, 2026, from [Link]

-

Robertson, S. (2018, August 23). The Chemistry of Human Vision – The Retinoid Cycle. News-Medical.Net. [Link]

-

How Is Rhodopsin Photopigment Regenerated In The Retina? (2023, November 20). [Video]. YouTube. [Link]

-

Rando, R. R. (2003). All-trans-retinyl esters are the substrates for isomerization in the vertebrate visual cycle. Biochemistry, 42(21), 6433-6438. [Link]

Sources

- 1. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Differential Rhodopsin Regeneration in Photoreceptor Membranes is Correlated with Variations in Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Spectrophotometric quantitation of rhodopsin in the human retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. esmed.org [esmed.org]

- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound Photodamage Mediated by All-trans-retinal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding of rhodopsin and rhodopsin analogues to transducin, rhodopsin kinase and arrestin-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Retinal Isomerization in the Eye

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of light into a neural signal, the fundamental basis of vision, is initiated by the photoisomerization of a vitamin A-derived chromophore, 11- cis-retinal, to all-trans-retinal within photoreceptor cells.[1][2][3] The sustainability of vision is critically dependent on the subsequent enzymatic regeneration of 11-cis-retinal through a complex metabolic pathway known as the visual cycle.[2][4] This guide provides a comprehensive technical overview of the molecular mechanisms underpinning retinal isomerization, detailing the key enzymatic players, their kinetics, and the intricate interplay between photoreceptor cells and the this compound pigment epithelium (RPE). We will explore both the canonical and non-canonical visual cycle pathways, discuss established and emerging experimental methodologies for their study, and highlight the therapeutic landscape for targeting this cycle in various this compound pathologies.

The Central Role of this compound Isomerization in Phototransduction

The vertebrate visual cycle is a prime example of metabolic cooperation between different cell types, namely the photoreceptor cells (rods and cones) and the adjacent RPE.[4][5] The entire process is initiated by the absorption of a photon by a visual pigment molecule (e.g., rhodopsin in rods) located in the outer segments of photoreceptors.[5] This singular event triggers the isomerization of the covalently bound 11-cis-retinal chromophore to its all-trans isomer.[1][2][6] This conformational change is the molecular switch that activates the visual pigment, initiating a G-protein signaling cascade that ultimately leads to a neuronal signal being sent to the brain.[1][7]

To sustain vision, the all-trans-retinal must be converted back to 11-cis-retinal and recombined with opsin to regenerate the visual pigment.[1][2] This regeneration process, the visual cycle, is a multi-step enzymatic pathway that is essential for maintaining this compound sensitivity and preventing the accumulation of toxic retinoid byproducts.[4]

The Canonical Visual Cycle: A Two-Cell Process

The classical visual cycle primarily involves a series of enzymatic reactions that shuttle retinoids between the photoreceptor outer segments (POS) and the RPE.[4][5][8]

Events in the Photoreceptor Outer Segment

-

Photoisomerization and Release: Upon photon absorption, 11-cis-retinal isomerizes to all-trans-retinal, which no longer fits optimally in the binding pocket of the opsin protein.[9] This leads to a series of conformational changes in the opsin, culminating in the active Meta-II state that activates the G-protein transducin.[10] Subsequently, the all-trans-retinal is released from the opsin.[5][8]

-

Reduction to all-trans-retinol: The released all-trans-retinal, a reactive aldehyde, is rapidly reduced to all-trans-retinol by the action of retinol dehydrogenases (RDHs), primarily RDH8, located in the photoreceptor outer segments.[4] This step is crucial to prevent the formation of toxic bisretinoid compounds.

Transport to the this compound Pigment Epithelium

The all-trans-retinol is then transported from the photoreceptor to the RPE. This intercellular transfer is thought to be facilitated by the interphotoreceptor retinoid-binding protein (IRBP).[5]

Key Enzymatic Steps in the RPE

The RPE is the primary site for the enzymatic isomerization of all-trans-retinol back to 11-cis-retinal.[5][11]

-

Esterification by LRAT: Upon entering the RPE, all-trans-retinol is esterified to form all-trans-retinyl esters by the enzyme lecithin:retinol acyltransferase (LRAT).[4] This reaction utilizes a fatty acyl group from the sn-1 position of phosphatidylcholine.[7] The formation of these retinyl esters serves to trap the retinoids within the RPE and provides the substrate for the next critical step.[11]

-

Isomerohydrolation by RPE65: The central and rate-limiting step of the visual cycle is the conversion of all-trans-retinyl esters to 11-cis-retinol.[11] This is catalyzed by the this compound pigment epithelium-specific 65 kDa protein (RPE65), which functions as a retinoid isomerohydrolase.[12][13] RPE65 is a non-heme iron-containing enzyme located in the smooth endoplasmic reticulum of the RPE.[12] Mutations in the RPE65 gene are a cause of Leber congenital amaurosis (LCA), a severe inherited this compound dystrophy, highlighting the critical role of this enzyme.[13][14]

-

Oxidation to 11-cis-retinal: The newly synthesized 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases (RDHs), such as RDH5.[4]

Return to the Photoreceptor and Regeneration of Visual Pigment

The 11-cis-retinal is then transported back to the photoreceptor outer segments, where it combines with opsin to regenerate the light-sensitive visual pigment, completing the cycle.[5]

The Cone-Specific Visual Cycle and Other Non-Canonical Pathways

While the canonical RPE-mediated visual cycle is well-established for rods, evidence suggests the existence of alternative or supplementary pathways, particularly for cones which require rapid chromophore regeneration to function in bright light.

One such proposed pathway involves Müller glial cells.[15] In this model, Müller cells may contribute to the regeneration of 11-cis-retinal for cones, providing a more rapid, localized supply of the chromophore.[15] Additionally, a non-canonical form of autophagy has been shown to be involved in the processing of photoreceptor outer segments by the RPE, which is linked to maintaining retinoid levels for the visual cycle.[16][17]

Key Enzymes of the Visual Cycle: Structure, Function, and Kinetics

The efficient functioning of the visual cycle relies on a cohort of specialized enzymes. Understanding their structure, catalytic mechanisms, and kinetic properties is paramount for both basic research and therapeutic development.

| Enzyme | Location | Substrate(s) | Product(s) | Cofactor(s) | Key Features |

| RDH8 | Photoreceptor Outer Segments | all-trans-retinal | all-trans-retinol | NADPH | Primary enzyme for all-trans-retinal reduction in photoreceptors. |

| LRAT | RPE (Endoplasmic Reticulum) | all-trans-retinol, Phosphatidylcholine | all-trans-retinyl esters, Lyso-phosphatidylcholine | - | Catalyzes the esterification of all-trans-retinol, a key step for retinoid storage and substrate generation for RPE65.[4][7] |

| RPE65 | RPE (Endoplasmic Reticulum) | all-trans-retinyl esters | 11-cis-retinol, Fatty acid | Fe(II) | The crucial isomerohydrolase of the visual cycle; mutations cause severe this compound diseases.[12][13] |

| RDH5 | RPE (Endoplasmic Reticulum) | 11-cis-retinol | 11-cis-retinal | NAD+ | Responsible for the final oxidation step to produce the active chromophore. |

| RDH12 | Photoreceptor Inner Segments | all-trans-retinal, 9-cis-retinal | all-trans-retinol, 9-cis-retinol | NADPH | Plays a role in retinoid metabolism; mutations are associated with LCA.[18] |

Experimental Methodologies for Studying this compound Isomerization

A variety of experimental techniques are employed to investigate the intricacies of the visual cycle.

Spectrophotometric Analysis of Rhodopsin Regeneration

This classic method involves bleaching the visual pigment with light and then monitoring the return of its characteristic absorbance spectrum over time as it regenerates with 11-cis-retinal. This provides an overall measure of the efficiency of the visual cycle.

High-Performance Liquid Chromatography (HPLC) for Retinoid Analysis

HPLC is a powerful technique for separating and quantifying the different retinoid isomers (e.g., 11-cis-retinal, all-trans-retinal, 11-cis-retinol, all-trans-retinol, and retinyl esters) from this compound tissue extracts. This allows for a detailed assessment of the levels of key intermediates in the visual cycle under different conditions.

In Vitro Enzyme Activity Assays

To study the function of individual enzymes, in vitro assays are essential. For example, the isomerohydrolase activity of RPE65 can be measured by incubating RPE microsomes or cells expressing recombinant RPE65 with an all-trans-retinyl ester substrate and then quantifying the production of 11-cis-retinol using HPLC.[13]

Example Protocol: In Vitro RPE65 Isomerase Assay

-

Cell Culture and Transfection: Culture QBI-293A or COS-1 cells and transfect with expression vectors for RPE65 and LRAT. LRAT co-expression is necessary to provide the all-trans-retinyl ester substrate for RPE65.[13]

-

Cell Homogenization: Harvest the cells and prepare a microsomal fraction by homogenization and differential centrifugation.

-

Reaction Incubation: Incubate the microsomal preparation with all-trans-retinol in a suitable buffer.

-